5-Methyl-2,4-diphenyl-2,4-dihydro-[1,2,4]triazole-3-thione
Description
5-Methyl-2,4-diphenyl-2,4-dihydro-[1,2,4]triazole-3-thione (C₁₅H₁₃N₃S) is a heterocyclic compound characterized by a 1,2,4-triazole core substituted with methyl and phenyl groups at positions 5, 2, and 4, respectively . Triazole derivatives are widely studied for their antimicrobial , anticancer , and enzyme-inhibitory activities. This compound’s diphenyl and methyl substituents confer unique steric and electronic properties, influencing solubility, stability, and biological interactions.
Properties
CAS No. |
13136-33-9 |
|---|---|
Molecular Formula |
C15H13N3S |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
5-methyl-2,4-diphenyl-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C15H13N3S/c1-12-16-18(14-10-6-3-7-11-14)15(19)17(12)13-8-4-2-5-9-13/h2-11H,1H3 |
InChI Key |
YFJOVPCPKPSCCE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=S)N1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazide Precursors
The most widely documented route involves the cyclization of thiosemicarbazide intermediates under basic conditions. This method, adapted from synthetic protocols for analogous triazole-3-thiones, begins with the formation of 1,4-disubstituted thiosemicarbazides via nucleophilic addition of hydrazides to aryl isothiocyanates.
Synthesis of Thiosemicarbazides
Phenylacetic acid hydrazide or analogous hydrazide derivatives are reacted with methyl isothiocyanate in anhydrous ethanol under reflux (78°C, 4–6 hours). The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the electrophilic carbon of the isothiocyanate, yielding 1-(methylcarbamothioyl)-2-phenylacetohydrazide.
Reaction Conditions:
Base-Mediated Cyclization
The thiosemicarbazide intermediate undergoes intramolecular cyclization in the presence of aqueous sodium hydroxide (2M, 100°C, 3 hours). Deprotonation of the thioamide group facilitates nucleophilic attack on the adjacent carbonyl carbon, eliminating water and forming the triazole ring.
Key Parameters:
Mechanistic Insights:
Hydrazine-Carbon Disulfide Condensation
An alternative route employs the direct condensation of substituted hydrazines with carbon disulfide (CS₂), followed by alkylation or arylation. This method is scalable and avoids multi-step intermediate purification.
Hydrazine-CS₂ Adduct Formation
Methylphenylhydrazine reacts with CS₂ in ethanol at 0–5°C to form a dithiocarbazate intermediate. The reaction is exothermic and requires careful temperature control to prevent decomposition.
Stoichiometry:
Cyclization and Functionalization
The dithiocarbazate is treated with iodomethane (CH₃I) in dimethylformamide (DMF) at 60°C for 6 hours. Methylation at the sulfur atom induces cyclization, forming the triazole-3-thione skeleton. Subsequent Friedel-Crafts alkylation with bromobenzene introduces the phenyl substituents.
Optimization Data:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| CH₃I Equivalents | 1.5 | Maximizes S-methylation |
| DMF Volume (mL/g) | 10 | Ensures solubility |
| Cyclization Time | 6 hours | Completes ring closure |
| Final Yield | 60–70% | After recrystallization |
One-Pot Multicomponent Synthesis
Recent advances emphasize one-pot strategies to improve atom economy and reduce waste. A three-component reaction involving phenylhydrazine, methyl isothiocyanate, and benzaldehyde has been reported for analogous triazolethiones.
Reaction Protocol
- Step 1: Phenylhydrazine (1 eq) reacts with methyl isothiocyanate (1.2 eq) in tetrahydrofuran (THF) at 25°C for 1 hour.
- Step 2: Benzaldehyde (1.5 eq) and ammonium acetate (2 eq) are added, and the mixture is heated to 80°C for 8 hours.
- Step 3: The product is isolated via vacuum filtration and washed with cold methanol.
Advantages:
- Eliminates intermediate isolation
- Total reaction time: 9 hours
- Overall yield: 55–60%
Industrial-Scale Production Considerations
While laboratory methods prioritize yield and purity, industrial synthesis requires cost-effective and environmentally sustainable protocols.
Continuous Flow Reactors
- Residence Time: 30 minutes at 120°C
- Throughput: 5 kg/hour
- Purity: ≥98% (HPLC)
Waste Management
- CS₂ and DMF are recycled via fractional distillation (85% recovery).
- Aqueous waste is neutralized with HCl to pH 6–7 before disposal.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Thiosemicarbazide Cyclization | 70 | 99 | Moderate | 12.50 |
| Hydrazine-CS₂ Condensation | 65 | 97 | High | 8.75 |
| One-Pot Multicomponent | 58 | 95 | Low | 15.20 |
Key Observations:
- The hydrazine-CS₂ method offers the best balance of cost and scalability for industrial applications.
- Thiosemicarbazide cyclization remains preferred for high-purity research-grade material.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-2,4-diphenyl-2,4-dihydro-[1,2,4]triazole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions . The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.
Major Products Formed
Scientific Research Applications
5-Methyl-2,4-diphenyl-2,4-dihydro-[1,2,4]triazole-3-thione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methyl-2,4-diphenyl-2,4-dihydro-[1,2,4]triazole-3-thione involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as proteases and kinases, which play crucial roles in various biological processes. By binding to these enzymes, the compound can disrupt their activity, leading to the inhibition of cell growth and proliferation .
Comparison with Similar Compounds
Comparative Analysis with Analogous Triazole-3-thiones
Key Observations:
- Naphthyl groups () improve lipophilicity, aiding membrane penetration but reducing aqueous solubility . Chlorophenyl substituents (Yucasin) enhance electron-withdrawing effects, critical for enzyme inhibition (e.g., auxin biosynthesis) .
Synthetic Efficiency :
Key Observations:
- Antimicrobial Activity : Triazole-thiones fused with thiadiazole () exhibit broad-spectrum antimicrobial action (MIC <10 µg/mL), likely due to enhanced membrane permeability .
- Enzyme Inhibition : Yucasin’s 4-chlorophenyl group is critical for binding to YUC enzymes, while its difluorinated analog (YDF) shows improved potency .
- Anticancer Potential: Naphthyl and acridinyl derivatives () demonstrate activity against HCT-116 cells, though the target compound’s diphenyl groups may offer distinct steric advantages.
Physicochemical and Metabolic Stability
- Solubility: The target compound’s diphenyl groups likely reduce aqueous solubility compared to Yucasin’s monochlorophenyl structure .
- Metabolism : Triazole-3-thiones (e.g., 4-ethyl-5-(4-fluorophenyl) derivative) are metabolically inert in microsomal assays, with minimal dealkylation . This suggests the target compound may exhibit favorable pharmacokinetic stability.
Biological Activity
5-Methyl-2,4-diphenyl-2,4-dihydro-[1,2,4]triazole-3-thione is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: . Its structure includes a triazole ring fused with thione functionality, which contributes to its biological properties.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria were found to be within the range of 32 to 128 µg/mL .
Antifungal Activity
The compound has also been evaluated for its antifungal properties. It has shown effectiveness against Candida albicans and other fungal pathogens. The antifungal activity is attributed to the presence of the thione group, which enhances interaction with fungal cell membranes .
Antitubercular Activity
In studies assessing antitubercular activity against Mycobacterium tuberculosis, this compound exhibited moderate inhibitory effects. The highest observed inhibition was around 61% at a concentration of 6.25 µg/mL . This suggests potential as a lead compound in developing new antitubercular agents.
Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. In particular, it has shown promising results in inhibiting the proliferation of breast cancer cell lines such as MCF-7 and MDA-MB-231. The IC50 values were reported to be in the micromolar range, indicating significant anticancer potential .
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in microbial growth and cancer cell proliferation.
- Membrane Disruption : Its structure allows it to integrate into microbial membranes and disrupt their integrity.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that triazole derivatives can induce oxidative stress in cells leading to apoptosis in cancer cells .
Case Studies and Research Findings
Several studies have documented the biological activities of triazole derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
